
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is an organic compound that features a benzoic acid core with a hydroxypropylamino substituent and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid typically involves a multi-step process:
Nitration: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with epichlorohydrin to form 4-nitrophenoxy-2,3-epoxypropane.
Amination: The epoxy compound undergoes ring-opening with aniline to yield 4-nitrophenoxy-3-aminopropanol.
Coupling: Finally, the aminopropanol derivative is coupled with 4-hydroxybenzoic acid under acidic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and the employment of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-((2-Oxo-3-(4-nitrophenoxy)propyl)amino)benzoic acid.
Reduction: 4-((2-Hydroxy-3-(4-aminophenoxy)propyl)amino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxypropylamino moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the nitrophenoxy and hydroxypropylamino groups.
4-Nitrophenol: Contains the nitro group but lacks the benzoic acid and hydroxypropylamino moieties.
4-Amino-3-hydroxybenzoic acid: Similar structure but with an amino group instead of the nitrophenoxy group.
Uniqueness
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is unique due to the presence of both the nitrophenoxy and hydroxypropylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64511-86-0 |
|---|---|
Molecular Formula |
C16H16N2O6 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
4-[[2-hydroxy-3-(4-nitrophenoxy)propyl]amino]benzoic acid |
InChI |
InChI=1S/C16H16N2O6/c19-14(9-17-12-3-1-11(2-4-12)16(20)21)10-24-15-7-5-13(6-8-15)18(22)23/h1-8,14,17,19H,9-10H2,(H,20,21) |
InChI Key |
COKSANTUGWXIER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(COC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

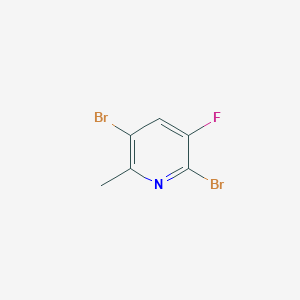
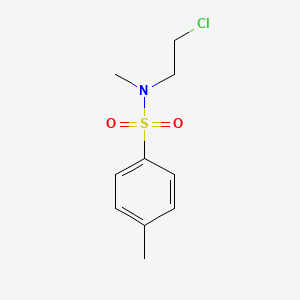
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
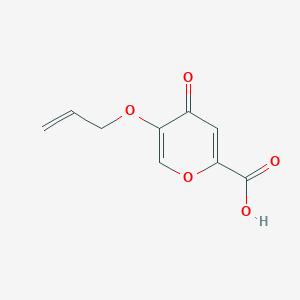

![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)

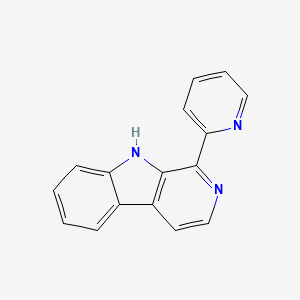
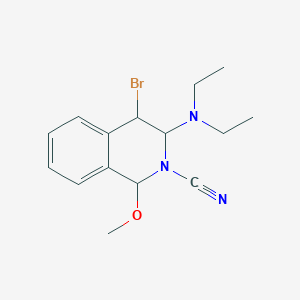
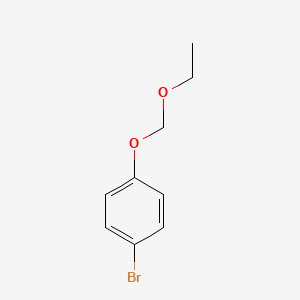
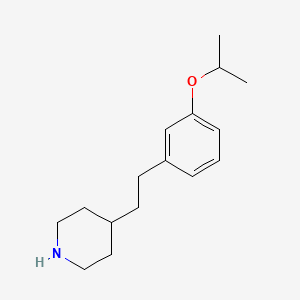
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
